molecular formula C13H19BrN2OS B12960373 N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12960373
M. Wt: 331.27 g/mol
InChI Key: PMBPOMAXEQNWTC-UHFFFAOYSA-N
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Description

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety attached to a cyclobutyl ring, which is further connected to a sulfinamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by cyclobutylation and subsequent sulfinamide formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.

    Reduction: The bromopyridine moiety can be reduced to pyridine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclobutyl and sulfinamide groups contribute to the compound’s overall stability and bioavailability, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
  • β-(6-Bromopyridin-3-yl)alanine
  • tert-Butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate

Uniqueness

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclobutyl ring and sulfinamide group differentiates it from other bromopyridine derivatives, offering unique opportunities for its application in various fields .

Properties

Molecular Formula

C13H19BrN2OS

Molecular Weight

331.27 g/mol

IUPAC Name

N-[1-(6-bromopyridin-3-yl)cyclobutyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19BrN2OS/c1-12(2,3)18(17)16-13(7-4-8-13)10-5-6-11(14)15-9-10/h5-6,9,16H,4,7-8H2,1-3H3

InChI Key

PMBPOMAXEQNWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(CCC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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